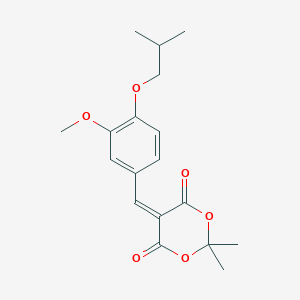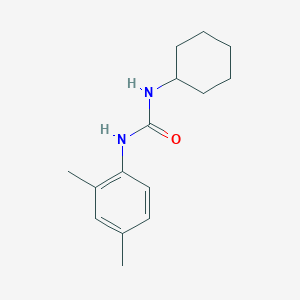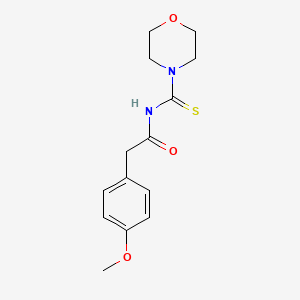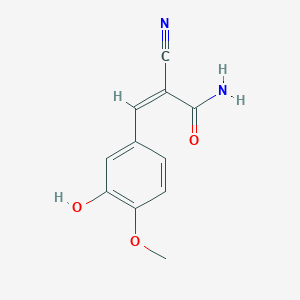
N-(2,4-difluorophenyl)-2-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-biphenylcarboxamide (DFB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFB is a biphenylcarboxamide derivative that is used as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
科学研究应用
N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(2,4-difluorophenyl)-2-biphenylcarboxamide is in cancer research. CK2 is overexpressed in many types of cancer, and N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been shown to inhibit the activity of CK2, leading to the suppression of cancer cell growth and proliferation. N-(2,4-difluorophenyl)-2-biphenylcarboxamide has also been studied for its potential applications in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
作用机制
N-(2,4-difluorophenyl)-2-biphenylcarboxamide acts as a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK2 is involved in the regulation of cell proliferation, differentiation, and apoptosis, and its dysregulation has been linked to the development of various diseases, including cancer and neurodegenerative disorders. N-(2,4-difluorophenyl)-2-biphenylcarboxamide binds to the ATP-binding site of CK2, inhibiting its activity and leading to the suppression of cellular processes that are dependent on CK2.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been shown to have potent inhibitory effects on CK2 activity, leading to the suppression of cellular processes that are dependent on CK2. In cancer cells, N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. In neurodegenerative diseases, N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been shown to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
N-(2,4-difluorophenyl)-2-biphenylcarboxamide has several advantages for use in lab experiments. It is a potent inhibitor of CK2, making it an effective tool for studying the role of CK2 in various cellular processes. It is also relatively stable and easy to synthesize, making it a cost-effective option for lab experiments. However, N-(2,4-difluorophenyl)-2-biphenylcarboxamide has some limitations, including its potential toxicity and off-target effects on other cellular processes.
未来方向
There are several future directions for the research on N-(2,4-difluorophenyl)-2-biphenylcarboxamide. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential applications in other diseases, such as neurodegenerative disorders and viral infections. Additionally, further research is needed to explore the potential side effects and toxicity of N-(2,4-difluorophenyl)-2-biphenylcarboxamide, as well as its off-target effects on other cellular processes.
合成方法
N-(2,4-difluorophenyl)-2-biphenylcarboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-difluoroaniline with 2-bromobiphenylcarboxylic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2,4-difluorophenyl)-2-biphenylcarboxamide.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2NO/c20-14-10-11-18(17(21)12-14)22-19(23)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYWLVJTJIXDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)


![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)

![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)

![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)

